Cas no 80-17-1 (Benzenesulfonyl Hydrazide)

Light yellow crystals,Deliquescent.Insoluble in water.In case of open fire\High heat or withOxidizing agentcontact,Danger of combustion and explosion.Pair friction\Impact sensitive,Danger of burning.When burning,ReleaseToxicGas.Mainly used as foaming agent.From benzene sulfonyl chloride reacting with hydrazine.
Benzenesulfonyl Hydrazide structure
Benzenesulfonyl Hydrazide structure
Benzenesulfonyl Hydrazide
80-17-1
C6H8N2O2S
172.204919815063
MFCD00007583
34203
87563250

Benzenesulfonyl Hydrazide Properties

Names and Identifiers

    • Benzenesulfonohydrazide
    • Porofor BSH
    • Benzenesulphonohydrazide
    • BSH
    • Benzenesulphonyl hydrazide
    • Benzenesulfonyl hydrazide
    • benzenesulfonhydrazide
    • benzenesulphonylhydrazine
    • celogenbsh
    • chkhz9
    • Genitron BSH
    • hydrazidebsg
    • NH2NHSO2-Ph
    • phenylsulphonylhydrazine
    • Porofor
    • DTXSID0052548
    • NA2970
    • Benzenesulfonylhydrazine
    • B12-H12-S.2Na
    • Benzenesulfohydrazide
    • UNICELL BSHTM
    • Benzenesulfonic acid hydrazide
    • Benzene sulphonohydrazide
    • BENZENE SULFOHYDRAZIDE
    • B12H12S.2Na
    • NSC 643
    • MFCD00007583
    • AC8C87U2TA
    • Hydrazide BSG
    • NSC-643
    • Borocaptate sodium B-10
    • Phenylsulfonylhydrazine
    • Borolife
    • Benzensulfonyl hydrazine
    • Phenylsulfohydrazide
    • Benzenesulfonic acid, hydrazide
    • Celogen BSH
    • Benzenesulfonyl hydrazine
    • Benzenesulfonic hydrazide
    • ChKhZ 9
    • EINECS 201-255-2
    • benzenesulfono hydrazide
    • BBL000063
    • AKOS000119397
    • B0038
    • SCHEMBL1109
    • WM3
    • benzensulfonohydrazid-
    • A839858
    • Benzenesulfonylhydrazide
    • 1,2,3,4,5,6,7,8,9,10,11-Undecahydro-12-mercaptododecaborate(2-)-10B12 disodium
    • AI3-52515
    • Dodecaborate(2-), undecahydromercapto-, disodium
    • Benzenesulfonyl hydrazide, 98%
    • STR00208
    • UNII-AC8C87U2TA
    • STK331034
    • 80-17-1
    • Porofor ChKhZ 9
    • Nitropore OBSH
    • Phenylsulfonyl hydrazide
    • phenylsulfonyl hydrazine
    • Q27273862
    • Porofor-BSH-Pulver
    • LS-31964
    • Benzensulfonylhydrazine
    • 4-11-00-00094 (Beilstein Handbook Reference)
    • NSC643
    • W-104245
    • UNII-Q99U4EH59F
    • FT-0622653
    • Dodecaborate(2-)-10B12, 1,2,3,4,5,6,7,8,9,10,11-undecahydro-12-mercapto-, disodium
    • Borocaptate sodium (10B)
    • BENZENESULFONYL HYDRAZIDE [MI]
    • UN2970
    • 12448-24-7
    • EN300-20246
    • BRN 0640079
    • NS00022804
    • doi:10.14272/VJRITMATACIYAF-UHFFFAOYSA-N.1
    • B 3809-25G
    • BSH (blowing agent)
    • N-Benzenesulfonylhydrazide
    • benzene sulphohydrazide
    • DTXCID1031121
    • DB-056416
    • +Expand
    • MFCD00007583
    • VJRITMATACIYAF-UHFFFAOYSA-N
    • 1S/C6H8N2O2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H,7H2
    • O=S(C1C=CC=CC=1)(NN)=O
    • 640079

Computed Properties

  • 172.03100
  • 2
  • 4
  • 2
  • 172.030648
  • 11
  • 201
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 80.6

Experimental Properties

  • 2.01060
  • 80.57000
  • 7598
  • 1.6490 (estimate)
  • Decomposes
  • 100-104 ºC
  • 110 ºC
  • Light yellow crystal, easy to deliquescence [1]
  • Insoluble in water [6]
  • 1.303 (estimate)

Benzenesulfonyl Hydrazide Security Information

Benzenesulfonyl Hydrazide Customs Data

  • 29350090

Benzenesulfonyl Hydrazide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IDJP-25g
Benzenesulfonic acid, hydrazide
80-17-1 >98.0%(T)(HPLC)
25g
$25.00 2024-04-21
A2B Chem LLC
AI56565-25g
Benzenesulfonyl hydrazide
80-17-1 >98.0%(T)(HPLC)
25g
$21.00 2024-04-19
abcr
AB131624-5 g
Benzenesulfonyl hydrazide, 98%; .
80-17-1 98%
5g
€76.40 2023-05-10
TRC
B535578-1g
Benzenesulfonyl Hydrazide
80-17-1
1g
$ 64.00 2023-04-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B23971-25g
Benzenesulfonyl hydrazide, 98%
80-17-1 98%
25g
¥1093.00 2023-02-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B107046-100g
Benzenesulfonyl Hydrazide
80-17-1 98%
100g
¥103.90 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B64700-100g
Benzenesulfonyl hydrazide
80-17-1 98%
100g
¥188.0
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B0038-500g
Benzenesulfonyl Hydrazide
80-17-1 98.0%(T)
500g
¥1690.0 2022-05-30
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R004908-100g
Benzenesulfonyl Hydrazide
80-17-1 97%
100g
¥89 2024-05-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0038-25G
Benzenesulfonyl Hydrazide
80-17-1 >98.0%(T)(HPLC)
25g
¥120.00 2024-04-15

Benzenesulfonyl Hydrazide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
Reference
A radical-radical cross-coupling reaction of xanthene with sulfonyl hydrazides: facile access to xanthen-9-sulfone derivatives
Das, Sumit; et al, Chemical Communications (Cambridge, 2022, 58(17), 2902-2905

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ,  Water ;  0 °C; 0.5 - 1 h, 0 °C
Reference
NaHSO3-Mediated Direct Synthesis of Sulfinic Esters from Sulfonyl Hydrazides under Transition-Metal-Free Conditions
Zhang, Guofu; et al, Advanced Synthesis & Catalysis, 2021, 363(3), 833-837

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  0 °C; 0.5 - 1 h, 0 °C
1.2 6 min, 0 °C; 15 min, 0 °C
Reference
Dual Roles of Rongalite: Reductive Coupling Reaction to Construct Thiosulfonates Using Sulfonyl Hydrazides
Zhang, Guofu; et al, Synlett, 2021, 32(1), 81-85

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydrazide (Na(N2H3)) Solvents: Diethyl ether ,  Water
Reference
Two new syntheses of arylhydrazines
Burkhardt, Werner; et al, Angewandte Chemie, 1967, 6(1), 84-5

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  1,1′-Carbonyldiimidazole Solvents: Acetonitrile ;  30 s, rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  1 min, rt
Reference
Ultrasound-Assisted, Convenient and Widely Applicable 1,1'-Carbonyl-diimidazole-Mediated "One-Pot" Synthesis of Acyl/Sulfonyl Hydrazines
Khan, Khalid Mohammed; et al, Letters in Organic Chemistry, 2015, 12(9), 637-644

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine ,  1,1′-Carbonyldiimidazole Solvents: Acetonitrile ;  30 min, reflux
1.2 Reagents: Hydrazine hydrate (1:1) ;  6 h, reflux
Reference
Electrochemical synthesis of sulfonyl fluorides from sulfonyl hydrazides
Park, Jin Kyu; et al, Organic Chemistry Frontiers, 2022, 9(13), 3407-3413

Synthetic Circuit 7

Reaction Conditions
Reference
Formation of 5-phenyltetrazole from N2-benzoyl-N4-(phenylsulfonyl)benzohydrazide hydrazone
Ito, Suketaka; et al, Bulletin of the Chemical Society of Japan, 1978, 51(3), 953-4

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) ;  1 min, rt
Reference
Ultrasound-Assisted, Convenient and Widely Applicable 1,1'-Carbonyl-diimidazole-Mediated "One-Pot" Synthesis of Acyl/Sulfonyl Hydrazines
Khan, Khalid Mohammed; et al, Letters in Organic Chemistry, 2015, 12(9), 637-644

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid
Reference
Hydrazides and hydrazones from carbazates
Gordon, Michael S.; et al, Synthesis, 1980, (3), 244-5

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) ;  2 h, 0 °C
Reference
Design, synthesis and biological activity of quinazolinone derivatives containing hydrazone structural units
Shao, Lihui; et al, Youji Huaxue, 2020, 40(7), 1975-1982

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  10 min, reflux
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
Reference
Synthesis of Dihydropyrazoles via Pd-Catalyzed Heterocyclization/Carbonylation Reaction: Development and Parameterization Studies
Barboza, Amanda A. ; et al, ChemCatChem, 2022, 14(20),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Triphosgene Solvents: 1,2-Dichloroethane ;  rt; 2.5 h, rt → reflux
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  -5 °C; 3 h, -5 °C → 25 °C
2.2 Reagents: Water ;  0 °C
Reference
Synthesis of benzenesulfonyl hydrazide with bis(trichloromethyl)carbonate
Liu, Hui-jun; et al, Zhejiang Gongye Daxue Xuebao, 2012, 40(1), 5-7

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  30 s, rt
2.1 Reagents: Hydrazine hydrate (1:1) ;  1 min, rt
Reference
Ultrasound-Assisted, Convenient and Widely Applicable 1,1'-Carbonyl-diimidazole-Mediated "One-Pot" Synthesis of Acyl/Sulfonyl Hydrazines
Khan, Khalid Mohammed; et al, Letters in Organic Chemistry, 2015, 12(9), 637-644

Synthetic Circuit 14

Reaction Conditions
1.1 -
2.1 Catalysts: Trifluoroacetic acid
Reference
Hydrazides and hydrazones from carbazates
Gordon, Michael S.; et al, Synthesis, 1980, (3), 244-5

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